Diazoxide choline

Description

BenchChem offers high-quality Diazoxide choline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diazoxide choline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1098065-76-9 |

|---|---|

Molecular Formula |

C13H20ClN3O3S |

Molecular Weight |

333.84 g/mol |

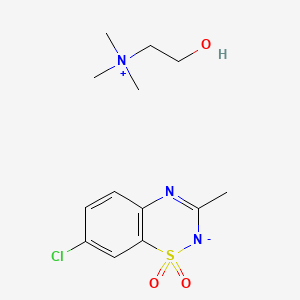

IUPAC Name |

7-chloro-3-methyl-1λ6,2,4-benzothiadiazin-2-ide 1,1-dioxide;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C8H6ClN2O2S.C5H14NO/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5;1-6(2,3)4-5-7/h2-4H,1H3;7H,4-5H2,1-3H3/q-1;+1 |

InChI Key |

YLLWQNAEYILHLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Cl)S(=O)(=O)[N-]1.C[N+](C)(C)CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Diazoxide Choline in Hypothalamic Neurons

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diazoxide (B193173) choline (B1196258), a potent activator of ATP-sensitive potassium (KATP) channels, exerts a significant influence on the intricate neuronal circuits of the hypothalamus that govern energy homeostasis. This technical guide delineates the core mechanism of action of diazoxide choline, focusing on its effects on hypothalamic neurons, particularly the orexigenic Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons and the anorexigenic Pro-opiomelanocortin (POMC) neurons. By activating KATP channels, diazoxide choline leads to neuronal hyperpolarization, a reduction in neuronal firing, and a subsequent decrease in the release of appetite-stimulating neuropeptides. This guide provides a comprehensive overview of the molecular interactions, downstream signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to the study of diazoxide choline's effects in the hypothalamus.

Molecular Target and Core Mechanism

The primary molecular target of diazoxide choline is the ATP-sensitive potassium (KATP) channel . These channels are metabolic sensors that couple the cell's energetic state to its electrical excitability. In hypothalamic neurons, KATP channels are predominantly hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1]

The core mechanism of action of diazoxide choline involves its binding to the SUR1 subunit of the KATP channel. This binding event promotes a conformational change in the channel complex, leading to its opening. The opening of KATP channels allows for the efflux of potassium ions (K+) from the neuron, following its electrochemical gradient. This outward movement of positive charge results in hyperpolarization of the neuronal membrane, making the neuron less likely to reach the threshold for firing an action potential.[2]

Signaling Pathways and Neuronal Effects

The activation of KATP channels by diazoxide choline in hypothalamic neurons triggers a cascade of events that ultimately modulates feeding behavior.

Electrophysiological Effects

The primary consequence of KATP channel opening is the hyperpolarization of the neuronal membrane. This change in membrane potential directly impacts neuronal excitability:

-

Decreased Firing Rate: By moving the membrane potential further away from the action potential threshold, diazoxide choline reduces the spontaneous firing rate of hypothalamic neurons.[3]

-

Inhibition of Voltage-Gated Calcium Channels: The hyperpolarized state of the neuron reduces the likelihood of activation of voltage-gated calcium channels (VGCCs), which are critical for neurotransmitter release.[2]

Effects on NPY/AgRP and POMC Neurons

Diazoxide choline differentially affects the two major populations of appetite-regulating neurons in the arcuate nucleus of the hypothalamus:

-

NPY/AgRP Neurons: These neurons are orexigenic, meaning they stimulate appetite and food intake. Diazoxide choline-induced activation of KATP channels in NPY/AgRP neurons leads to their hyperpolarization and reduced firing. This, in turn, decreases the release of the potent appetite stimulants, NPY and AgRP.[3]

-

POMC Neurons: These neurons are anorexigenic, producing α-melanocyte-stimulating hormone (α-MSH) which suppresses appetite. Diazoxide also hyperpolarizes and inhibits POMC neurons.[4][5] While this may seem counterintuitive for an anti-obesity drug, the predominant effect of diazoxide choline on appetite regulation is believed to be mediated through its strong inhibition of the powerful orexigenic drive from NPY/AgRP neurons.

Downstream Signaling

The reduction in intracellular calcium influx due to the inhibition of VGCCs is a key step in the downstream signaling cascade. This leads to:

-

Reduced Neuropeptide Release: The fusion of synaptic vesicles containing NPY and AgRP with the presynaptic membrane is a calcium-dependent process. By limiting calcium entry, diazoxide choline effectively curtails the release of these neuropeptides into the synaptic cleft.

-

Potential Effects on Gene Expression: While the acute effects of diazoxide choline are primarily on neuronal excitability and neurotransmitter release, chronic activation of KATP channels and the subsequent alterations in neuronal activity may lead to changes in the expression of genes encoding neuropeptides and their receptors.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies investigating the effects of diazoxide and other KATP channel modulators on hypothalamic neurons.

Table 1: Electrophysiological Effects of Diazoxide on Hypothalamic Neurons

| Parameter | Neuronal Type | Diazoxide Concentration | Effect | Reference |

| EC₅₀ for outward K⁺ current | POMC | 61 µM | Induces outward current | [4][5] |

| Maximum outward K⁺ current | POMC | 300 µM | 18.7 ± 2.2 pA | [4][5] |

| Membrane Potential | AgRP/NPY | Not specified | Hyperpolarization | Inferred from mechanism |

| Firing Rate | AgRP/NPY | Not specified | Decrease | Inferred from mechanism |

Table 2: Effects of KATP Channel Modulation on Hypothalamic Neuropeptide Release

| Modulator | Neuropeptide | Experimental Model | Effect on Release | Reference |

| Diazoxide | NPY | Rat hypothalamic slices | Not directly measured, but inferred to decrease | [6] |

| High K⁺ (depolarization) | NPY | Rat hypothalamic slices | ~3-fold increase | [7] |

| Melanocortin-4 Agonists | NPY | Rat hypothalamic slices | Significant inhibition of K⁺-stimulated release | [8] |

| Leptin | NPY | Rat hypothalamic slices | No significant effect on basal or K⁺-stimulated release | [8] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide overviews of key experimental protocols used to elucidate the mechanism of action of diazoxide choline in hypothalamic neurons.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the electrical properties of individual neurons, such as membrane potential and firing rate, and to record ion channel currents.

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., mouse or rat).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Cut coronal slices (250-300 µm thick) containing the hypothalamus using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

-

-

Recording:

-

Place a slice in a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Identify NPY/AgRP or POMC neurons, often using transgenic animals expressing fluorescent reporters (e.g., NPY-GFP).

-

Approach a target neuron with a glass micropipette filled with an internal solution.

-

Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Record baseline electrical activity in current-clamp (for membrane potential and firing rate) or voltage-clamp (for ion currents) mode.

-

Bath-apply diazoxide choline at various concentrations and record the resulting changes in electrical activity.

-

A KATP channel blocker, such as tolbutamide (B1681337) or glibenclamide, can be co-applied to confirm the specificity of the diazoxide effect.[4][5]

-

In Situ Hybridization

This technique is used to visualize the location of specific mRNA transcripts (e.g., for KATP channel subunits) within hypothalamic tissue.

-

Tissue Preparation:

-

Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).

-

Dissect the brain and post-fix overnight.

-

Cryoprotect the brain in a sucrose (B13894) solution.

-

Cut frozen sections (10-20 µm thick) on a cryostat and mount them on slides.

-

-

Hybridization:

-

Prepare a labeled antisense RNA probe complementary to the mRNA of interest (e.g., Kir6.2 or SUR1).

-

Pretreat the tissue sections to enhance probe penetration.

-

Hybridize the probe to the tissue overnight.

-

Wash the slides to remove unbound probe.

-

-

Detection:

-

If using a radiolabeled probe, expose the slides to X-ray film or photographic emulsion.

-

If using a non-radiolabeled probe (e.g., digoxigenin-labeled), use an antibody-based detection system with a chromogenic or fluorescent substrate.

-

-

Analysis:

-

Visualize the signal using a microscope to determine the cellular and anatomical distribution of the mRNA.

-

Immunohistochemistry

This method is used to detect the presence and location of specific proteins (e.g., Kir6.2, SUR1, NPY, AgRP) in hypothalamic tissue sections.

-

Tissue Preparation:

-

Prepare fixed, cryoprotected brain sections as for in situ hybridization.

-

-

Staining:

-

Incubate the sections with a primary antibody that specifically binds to the protein of interest.

-

Wash to remove unbound primary antibody.

-

Incubate with a secondary antibody that is conjugated to a fluorescent dye or an enzyme and binds to the primary antibody.

-

If using an enzyme-conjugated secondary antibody, add a substrate to produce a colored precipitate.

-

-

Visualization:

-

Mount the sections with mounting medium and a coverslip.

-

Visualize the staining using a light or fluorescence microscope.

-

Neuropeptide Release Assay

This assay is used to measure the amount of neuropeptide (e.g., NPY) released from hypothalamic tissue in response to various stimuli.

-

Hypothalamic Slice Preparation:

-

Prepare hypothalamic slices as for electrophysiology.

-

-

Incubation and Stimulation:

-

Pre-incubate the slices in oxygenated aCSF.

-

Transfer the slices to aCSF containing the test compound (e.g., diazoxide choline).

-

To stimulate neuropeptide release, increase the potassium concentration in the aCSF (e.g., to 60 mM) to depolarize the neurons.

-

Collect the incubation medium for analysis.

-

-

Quantification:

-

Measure the concentration of the neuropeptide in the collected medium using a sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Normalize the amount of released neuropeptide to the total protein content of the tissue slice.

-

Conclusion

Diazoxide choline's mechanism of action in hypothalamic neurons is centered on its ability to activate KATP channels, leading to neuronal hyperpolarization and a subsequent reduction in the release of orexigenic neuropeptides. This in-depth understanding, supported by quantitative data and detailed experimental protocols, provides a solid foundation for further research and the development of novel therapeutic strategies targeting the hypothalamic control of energy balance. Future investigations should focus on elucidating the complete dose-response relationship of diazoxide choline on NPY/AgRP neuron activity and further exploring the downstream signaling pathways that link KATP channel activation to the regulation of neuropeptide synthesis and release.

References

- 1. Dynamic duo: Kir6 and SUR in KATP channel structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral administration of the KATP channel opener diazoxide ameliorates disease progression in a murine model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fasting Activation of AgRP Neurons Requires NMDA Receptors and Involves Spinogenesis and Increased Excitatory Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypothalamic proopiomelanocortin neurons are glucose responsive and express K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.georgefox.edu [digitalcommons.georgefox.edu]

- 6. Diazoxide effects on hypothalamic and extra-hypothalamic NPY content in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of neuropeptide Y release by neuropeptide Y receptor ligands and calcium channel antagonists in hypothalamic slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of neuropeptide Y release from hypothalamic slices by melanocortin-4 agonists and leptin - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the difference between diazoxide and Diazoxide choline?

An In-depth Technical Guide to the Core Differences Between Diazoxide (B193173) and Diazoxide Choline (B1196258)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diazoxide is a well-established potassium channel activator used primarily for its antihypertensive and hyperglycemic effects. Diazoxide choline is a novel, patent-protected crystalline salt of the parent molecule, diazoxide.[1][2] The fundamental distinction lies not in the mechanism of action of the active moiety—which remains diazoxide—but in the formulation and resulting pharmacokinetic profile enabled by the choline salt. Diazoxide choline was specifically developed to create a controlled-release oral tablet (DCCR), facilitating once-daily administration and stable plasma concentrations, a significant advancement over the immediate-release diazoxide suspension.[3][4][5] This guide provides a detailed technical comparison of their chemical properties, formulation, pharmacokinetics, and clinical applications, supported by quantitative data, experimental protocols, and pathway diagrams.

Chemical and Formulation Differences

The active pharmacological agent for both compounds is diazoxide. Diazoxide choline is a new chemical entity that is the choline salt of diazoxide.[2] Upon oral administration, diazoxide choline rapidly hydrolyzes, releasing diazoxide for absorption.[6][7]

The primary innovation of diazoxide choline lies in its enhanced physicochemical properties, particularly its improved solubility.[3][4] This increased solubility across all physiologically relevant pH values allows for the creation of a proprietary, once-daily, extended-release tablet formulation known as DCCR (Diazoxide Choline Controlled-Release).[8][9] In contrast, traditional diazoxide is formulated as an oral suspension (e.g., Proglycem®), which is an immediate-release product requiring two to three daily doses to maintain therapeutic levels.[3][4][5]

The development of the choline salt and the controlled-release formulation are covered by multiple patents.[10][11][12]

Table 1: Comparison of Chemical and Physical Properties

| Property | Diazoxide | Diazoxide Choline |

| IUPAC Name | 7-chloro-3-methyl-4H-1λ⁶,2,4-benzothiadiazine 1,1-dioxide[13] | 7-chloro-3-methyl-1λ⁶,2,4-benzothiadiazin-2-ide 1,1-dioxide;2-hydroxyethyl(trimethyl)azanium[14] |

| Molecular Formula | C₈H₇ClN₂O₂S[13][15] | C₁₃H₂₀ClN₃O₃S[14][16] |

| Molar Mass | 230.67 g·mol⁻¹[13][15] | 333.84 g/mol [14] |

| Formulation | Oral Suspension (Immediate-Release)[3][4] | Extended-Release Oral Tablet[8][17] |

| Active Moiety | Diazoxide[13] | Diazoxide[7] |

Mechanism of Action

The pharmacological activity of both diazoxide and diazoxide choline is mediated by the diazoxide molecule. Diazoxide is a potent activator of ATP-sensitive potassium (K-ATP) channels found in various tissues, including pancreatic β-cells, vascular smooth muscle cells, and neurons in the central nervous system.[9][18][19]

In Pancreatic β-Cells: By opening K-ATP channels, diazoxide increases potassium efflux, leading to hyperpolarization of the β-cell membrane.[18][19] This hyperpolarization prevents the influx of calcium through voltage-gated calcium channels, which is a critical step for insulin (B600854) vesicle fusion and secretion. The net effect is the potent inhibition of insulin release, leading to an increase in blood glucose levels.[18][19][20] This is the primary mechanism for its use in treating hyperinsulinemic hypoglycemia.[2][18]

In the Central Nervous System (for Prader-Willi Syndrome): Diazoxide is capable of crossing the blood-brain barrier.[4][9][21] In the hypothalamus, it is thought to activate K-ATP channels on Neuropeptide Y (NPY) and Agouti-related protein (AgRP) neurons.[4][9] Activation of these channels is believed to reduce the secretion of NPY and AgRP, which are potent appetite-stimulating neuropeptides.[4][9] This central action is the proposed mechanism for reducing hyperphagia in individuals with Prader-Willi Syndrome (PWS).[2][9]

Comparative Pharmacokinetics

The most significant difference between diazoxide and diazoxide choline lies in their pharmacokinetic profiles, driven entirely by the formulation. Diazoxide choline's extended-release tablet (DCCR) is designed to provide stable plasma concentrations over a 24-hour period, contrasting sharply with the peaks and troughs observed with the immediate-release diazoxide suspension.[3][4]

A single-dose pharmacokinetic study (PK001) in obese subjects directly compared DCCR with the diazoxide oral suspension (Proglycem®).[6][7][22] The results demonstrate that while the total drug exposure (AUC) is comparable, the rate of absorption and peak concentration are markedly different.[6][7] DCCR achieves a much lower peak concentration (Cmax) and a significantly delayed time to peak concentration (Tmax), consistent with its extended-release profile.[6][7] This profile may contribute to better tolerability compared to equivalent doses of the immediate-release formulation.[3][4][23]

Table 2: Single-Dose Pharmacokinetic Parameters of DCCR vs. Diazoxide Oral Suspension

| Parameter | Diazoxide Choline (DCCR) | Diazoxide Oral Suspension (Proglycem®) |

| Tmax (Time to Peak Concentration) | 22 hours[6] | 6.5 hours[6] |

| Cmax (Peak Plasma Concentration) | 9.07 - 9.25 µg/mL[6][7] | 13.32 - 13.5 µg/mL[6][7] |

| AUC₀-∞ (Total Drug Exposure) | 588.34 - 618.53 µghr/mL[6][7] | 678.01 - 697.12 µghr/mL[6][7] |

| Terminal Half-life | ~29.2 hours[6] | ~32.4 hours[6] |

| Dosing Frequency | Once Daily[8] | 2-3 Times Daily[3][4] |

Data from the PK001 study in obese subjects.[6][7]

Clinical Development and Application

While the active moiety is the same, the distinct formulations have led to different clinical applications.

-

Diazoxide (Proglycem®): Approved for decades to treat low blood sugar (hypoglycemia) from specific causes like hyperinsulinism.[10][15] Its use is often in neonates, infants, and children.[20]

-

Diazoxide Choline (Vykat XR™): Specifically developed and approved for the treatment of hyperphagia (excessive hunger) in adults and pediatric patients aged 4 and older with Prader-Willi Syndrome (PWS).[8][17][24] The once-daily, controlled-release formulation was designed to provide the continuous CNS exposure needed to manage the chronic and life-threatening hyperphagia characteristic of PWS.[1][25] In clinical trials, DCCR administration was associated with improvements in hyperphagia, body composition (reduced fat mass, increased lean body mass), and behavior.[3][4][21][26]

Experimental Protocols

The clinical development of Diazoxide Choline Controlled-Release (DCCR) for Prader-Willi Syndrome was primarily evaluated in the DESTINY PWS program.

6.1 DESTINY PWS (NCT03440814) Phase 3 Trial Protocol

This study was a pivotal trial assessing the efficacy and safety of DCCR in PWS patients.

-

Study Design: A 13-week, randomized, double-blind, placebo-controlled Phase 3 trial.[3][23][24] Participants were randomized in a 2:1 ratio to receive either DCCR or a placebo.[3][23]

-

Participant Population: 127 individuals with genetically confirmed PWS, aged 4 years and older, who presented with hyperphagia.[3][23][24]

-

Primary Endpoint: The primary efficacy measure was the change from baseline in the Hyperphagia Questionnaire for Clinical Trials (HQ-CT) score, a validated tool to assess food-seeking behaviors and appetite in PWS.[4][23]

-

Secondary Endpoints: Included assessments of body composition (fat mass and lean body mass via DXA scan), behavioral changes (e.g., aggression, anxiety), and global impression scores from both clinicians (CGI-I) and caregivers (CGI-C).[3][4][23]

-

Key Outcomes: While the primary endpoint did not reach statistical significance in the full analysis set, a pre-planned analysis showed a significant improvement in hyperphagia for participants with severe baseline hyperphagia.[21][23] DCCR treatment was also associated with significant improvements in key secondary endpoints, including a reduction in body fat mass and better clinician-reported outcomes (CGI-I).[3][4][23]

Conclusion

The distinction between diazoxide and diazoxide choline is a prime example of pharmaceutical product evolution, where modifying a known active molecule into a new salt form enables significant therapeutic advantages through formulation. While their fundamental mechanism of action is identical, diazoxide choline's development as a controlled-release tablet (DCCR) provides a superior pharmacokinetic profile with stable, once-daily dosing. This innovation has been pivotal in successfully targeting a new therapeutic indication—hyperphagia in Prader-Willi Syndrome—a clinical application for which the immediate-release diazoxide suspension is not suited. For drug development professionals, this case underscores the profound impact of formulation science on clinical utility and therapeutic targeting.

References

- 1. Soleno Therapeutics Announces Regulatory Update on DCCR [globenewswire.com]

- 2. A randomized pilot efficacy and safety trial of diazoxide choline controlled-release in patients with Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diazoxide Choline Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. fpwr.org [fpwr.org]

- 6. Pharmacokinetics of Diazoxide Choline Controlled-Release Tablets, a Once Daily Treatment Being Evaluation in Patients with Prader Willi Syndrome | ESPE2018 | 57th Annual ESPE (ESPE 2018) | ESPE Abstracts [abstracts.eurospe.org]

- 7. abstracts.eurospe.org [abstracts.eurospe.org]

- 8. neurologylive.com [neurologylive.com]

- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 10. praderwillinews.com [praderwillinews.com]

- 11. Soleno Therapeutics Announces Issuance of New U.S. Patent for DCCR in Treatment of Prader-Willi Syndrome – Soleno Therapeutics Inc. [investors.soleno.life]

- 12. Will Soleno Therapeutics’ patents protect against generic competition for its anticipated DCCR drug? — Markman Advisors [markmanadvisors.com]

- 13. Diazoxide | C8H7ClN2O2S | CID 3019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Diazoxide choline | C13H20ClN3O3S | CID 25014811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Diazoxide - Wikipedia [en.wikipedia.org]

- 16. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 17. drugs.com [drugs.com]

- 18. Diazoxide for Neonatal Hyperinsulinemic Hypoglycemia and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Diazoxide? [synapse.patsnap.com]

- 20. Diazoxide Mechanism of Action – My Endo Consult [myendoconsult.com]

- 21. Diazoxide Choline Extended-Release Tablet in People with Prader-Willi Syndrome: Results from Long-Term Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. praderwillinews.com [praderwillinews.com]

- 23. researchgate.net [researchgate.net]

- 24. pharmacytimes.com [pharmacytimes.com]

- 25. fpwr.org [fpwr.org]

- 26. fpwr.org [fpwr.org]

A Technical Guide to the Subtype-Specific Activation of KATP Channels by Diazoxide Choline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazoxide (B193173), and its controlled-release choline (B1196258) salt formulation, is a well-characterized activator of ATP-sensitive potassium (KATP) channels. These channels play a critical role in coupling cellular metabolism to electrical excitability in various tissues, including pancreatic β-cells, neurons, and muscle cells. The therapeutic effects of diazoxide, particularly in conditions of hyperinsulinism, are mediated by its ability to open KATP channels, leading to membrane hyperpolarization and subsequent inhibition of voltage-gated calcium channels. This guide provides an in-depth technical overview of the KATP channel subtypes activated by diazoxide, the molecular mechanisms of action, and detailed experimental protocols for studying these interactions.

KATP Channel Subtypes and Diazoxide Selectivity

KATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The specific combination of these subunits determines the channel's physiological and pharmacological properties. The primary KATP channel subtypes include:

-

Kir6.2/SUR1: Predominantly found in pancreatic β-cells and some neurons.

-

Kir6.2/SUR2A: Primarily located in cardiac and skeletal muscle.

-

Kir6.1/SUR2B: Mainly expressed in smooth muscle.

Diazoxide exhibits a degree of selectivity for these subtypes, showing a higher potency for SUR1-containing channels. This selectivity is crucial for its therapeutic application in hyperinsulinemic states, as it preferentially targets the KATP channels in pancreatic β-cells to suppress insulin (B600854) secretion.[1][2] While it has minimal to no effect on Kir6.2/SUR2A channels under normal physiological conditions, it can activate SUR2B-containing channels.[3]

Quantitative Analysis of Diazoxide Potency

The potency of diazoxide on different KATP channel subtypes is typically quantified by its half-maximal effective concentration (EC50). While comprehensive comparative studies providing EC50 values across all subtypes are limited, available data indicates a significantly higher affinity for the SUR1-containing channels.

| KATP Channel Subtype | Diazoxide EC50 (µM) | Tissue/Cell Type | Reference |

| Kir6.2/SUR1 | ~30 | Recombinant (HEK293 cells) | [4] from a 2002 publication |

| Kir6.2/SUR2A | > 100 | Recombinant / Cardiac Myocytes | [1] |

| Kir6.1/SUR2B | Activated, but specific EC50 not consistently reported | Smooth Muscle | [3] |

Note: The EC50 values can vary depending on the experimental conditions, such as intracellular ATP and MgADP concentrations.

Molecular Mechanism of Action and Signaling Pathway

The activation of KATP channels by diazoxide is a complex process that is critically dependent on the presence of intracellular magnesium and nucleotides, particularly MgADP.[1] Diazoxide is thought to interact with the SUR1 subunit, modulating its interaction with the Kir6.2 pore and promoting the open state of the channel.

The proposed mechanism involves the following key steps:

-

Binding to SUR1: Diazoxide binds to a specific site on the SUR1 subunit.

-

Role of Nucleotide Binding Folds (NBFs): The SUR1 subunit contains two nucleotide-binding folds, NBF1 and NBF2. The activation by diazoxide requires the functional integrity of these domains. Specifically, the second nucleotide-binding fold (NBF2) appears to be essential for channel activation by diazoxide.[1][5]

-

MgADP-Dependent Activation: The stimulatory effect of diazoxide is contingent on the presence of MgADP.[1][6] It is hypothesized that MgADP binding to the NBFs of SUR1 induces a conformational change that is stabilized by diazoxide, leading to channel opening.

-

Hyperpolarization: The opening of the KATP channel leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.

-

Inhibition of Voltage-Gated Calcium Channels: Membrane hyperpolarization prevents the opening of voltage-gated calcium channels.

-

Physiological Response: The reduction in calcium influx leads to the downstream physiological response, such as the inhibition of insulin secretion from pancreatic β-cells.

Signaling Pathway Diagram

Caption: Signaling pathway of KATP channel activation by Diazoxide.

Experimental Protocols

The primary technique for studying the effects of diazoxide on KATP channels is patch-clamp electrophysiology. This method allows for the direct measurement of ion channel activity in live cells or excised membrane patches.

Whole-Cell Patch-Clamp Recording

This configuration allows for the recording of the total KATP current from an entire cell.

Objective: To measure the effect of diazoxide on whole-cell KATP currents in a cell line expressing a specific KATP channel subtype (e.g., HEK293 cells transfected with Kir6.2 and SUR1).

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Microscope with micromanipulators

-

Borosilicate glass capillaries for pulling pipettes

-

Cell culture of interest (e.g., HEK293 cells expressing Kir6.2/SUR1)

-

External (bath) solution (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 5 HEPES (pH 7.4 with KOH)

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 1 ATP, 0.1 ADP, 1 EGTA, 10 HEPES (pH 7.2 with KOH)

-

Diazoxide stock solution (e.g., 100 mM in DMSO)

Procedure:

-

Prepare the external and internal solutions and filter-sterilize.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Plate the cells on glass coverslips in a recording chamber on the microscope stage.

-

Perfuse the recording chamber with the external solution.

-

Fill a patch pipette with the internal solution and mount it on the pipette holder.

-

Approach a target cell with the pipette tip while applying positive pressure.

-

Upon contacting the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply voltage steps to elicit KATP currents.

-

After establishing a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of diazoxide.

-

Record the changes in KATP current in the presence of diazoxide.

-

Wash out the diazoxide with the external solution to observe the reversal of the effect.

-

Analyze the data to determine the effect of diazoxide on current amplitude and kinetics.

Inside-Out Patch-Clamp Recording

This configuration allows for the study of single-channel activity and the direct application of intracellular messengers to the cytosolic face of the membrane patch.

Objective: To investigate the single-channel properties of KATP channels and their activation by diazoxide in the presence of MgADP.

Materials:

-

Same as for whole-cell recording, with the following modifications to the internal solution.

-

Internal (bath) solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES (pH 7.2 with KOH). ATP and ADP are added to this solution at desired concentrations.

Procedure:

-

Follow steps 1-7 of the whole-cell patch-clamp protocol to achieve a gigaohm seal.

-

Instead of rupturing the membrane, gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.

-

Clamp the patch membrane potential (e.g., at -60 mV).

-

Record baseline single-channel activity in the internal solution containing a specific concentration of ATP (e.g., 100 µM) to inhibit the channels.

-

Perfuse the patch with the internal solution containing ATP and MgADP (e.g., 100 µM ATP, 100 µM ADP, 1 mM MgCl2) to observe the basal channel activity.

-

Add diazoxide to the perfusing solution and record the activation of the KATP channels.

-

Analyze the single-channel recordings to determine the effects of diazoxide on channel open probability (Po) and mean open time.

Experimental Workflow Diagram

Caption: General workflow for patch-clamp experiments.

Conclusion

Diazoxide choline is a valuable pharmacological tool and therapeutic agent that acts as a subtype-preferring activator of KATP channels. Its mechanism of action, which is critically dependent on the SUR1 subunit and intracellular MgADP, provides a clear pathway for its inhibitory effects on insulin secretion. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the nuanced interactions between diazoxide and various KATP channel subtypes, paving the way for the development of more selective and potent channel modulators for a range of therapeutic applications.

References

- 1. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. docs.axolbio.com [docs.axolbio.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The essential role of the Walker A motifs of SUR1 in K‐ATP channel activation by Mg‐ADP and diazoxide | The EMBO Journal [link.springer.com]

The Effect of Diazoxide Choline on Neuropeptide Y and AgRP Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazoxide (B193173) choline (B1196258), a controlled-release formulation of the K-ATP channel opener diazoxide, is under investigation as a therapeutic agent for hyperphagic disorders. Its mechanism of action is believed to involve the modulation of key orexigenic neuropeptides, Neuropeptide Y (NPY) and Agouti-related peptide (AgRP). These neuropeptides are co-expressed in a specific population of neurons in the arcuate nucleus of the hypothalamus and are potent stimulators of appetite. This technical guide provides an in-depth overview of the current understanding of how diazoxide choline influences the secretion of NPY and AgRP, including the underlying signaling pathways, available quantitative data, and detailed experimental protocols for further investigation.

Core Mechanism of Action: K-ATP Channel Activation in NPY/AgRP Neurons

The primary mechanism by which diazoxide choline is proposed to reduce NPY and AgRP secretion is through the activation of ATP-sensitive potassium (K-ATP) channels on NPY/AgRP neurons.[1] These channels are crucial regulators of neuronal excitability, linking the cell's metabolic state to its electrical activity.

Under normal physiological conditions, the firing rate of NPY/AgRP neurons is modulated by hormones such as leptin and insulin, which promote the opening of K-ATP channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing the release of NPY and AgRP.

Diazoxide choline acts as a direct agonist of these K-ATP channels.[1] By binding to the sulfonylurea receptor 1 (SUR1) subunit of the channel, it promotes the open state, leading to a significant hyperpolarization of the NPY/AgRP neuron. This diazoxide-induced hyperpolarization is reported to be more potent than that induced by leptin.[2] The resulting decrease in neuronal firing rate is the basis for the proposed reduction in NPY and AgRP secretion.

Quantitative Data on Diazoxide's Effects

While the mechanism of action is well-described qualitatively, direct quantitative data on the dose-dependent effects of diazoxide choline on NPY and AgRP secretion from hypothalamic neurons is limited in publicly available literature. However, some studies provide quantitative insights into the electrophysiological effects and neuropeptide content.

One study in cultured cerebral cortical neurons demonstrated that diazoxide can hyperpolarize neurons and reduce their firing frequency.[3] Although not specific to NPY/AgRP neurons, this provides evidence for the primary mechanism of action.

A study by Hensley et al. (2001) investigated the effect of chronic diazoxide administration on NPY content in various hypothalamic nuclei of Zucker rats.[4] The findings of this study present a noteworthy contradiction to the expected outcome of reduced secretion, as they observed an increase in NPY content in several hypothalamic regions.

Table 1: Effect of Chronic Diazoxide (DZ) Treatment on NPY Content in Hypothalamic Nuclei of Zucker Rats

| Hypothalamic Nucleus | Animal Group | Treatment | NPY Content (pg/µg protein) | % Change vs. Placebo |

| Arcuate Nucleus (ARC) | Lean | Placebo | 15.3 ± 1.6 | - |

| Lean | DZ | 20.1 ± 2.1 | +31.4% | |

| Obese | Placebo | 18.9 ± 2.3 | - | |

| Obese | DZ | 25.4 ± 3.0 | +34.4% | |

| Paraventricular Nucleus (PVN) | Lean | Placebo | 12.8 ± 1.1 | - |

| Lean | DZ | 15.9 ± 1.5 | +24.2% | |

| Obese | Placebo | 14.7 ± 1.9 | - | |

| Obese | DZ | 18.2 ± 2.2 | +23.8% | |

| Suprachiasmatic Nucleus (SCN) | Lean | Placebo | 8.9 ± 0.9 | - |

| Lean | DZ | 11.2 ± 1.1 | +25.8% | |

| Obese | Placebo | 9.8 ± 1.2 | - | |

| Obese | DZ | 12.5 ± 1.5 | +27.6% | |

| Data are presented as mean ± SEM. p < 0.05 vs. placebo. Data extracted from Hensley et al., 2001. |

The observed increase in NPY content could be interpreted in several ways. It might reflect a compensatory upregulation of NPY synthesis in response to reduced secretion, or it could indicate that the primary effect of diazoxide is on synthesis rather than release. This highlights the need for further research to directly measure neuropeptide secretion.

Experimental Protocols

To further elucidate the precise effects of diazoxide choline on NPY and AgRP secretion, the following experimental protocols are recommended.

In Vivo Microdialysis for Measurement of AgRP Release

This protocol allows for the direct measurement of extracellular AgRP levels in the brain of a living animal, providing a dynamic view of neuropeptide release in response to pharmacological intervention.[5]

Experimental Workflow:

Detailed Methodology:

-

Animals: Adult male mice (e.g., C57BL/6J) are suitable for this procedure.

-

Stereotaxic Surgery: Anesthetize the mouse and place it in a stereotaxic frame. Implant a guide cannula targeting the paraventricular nucleus (PVN) of the hypothalamus, a primary site of action for AgRP.

-

Recovery: Allow the animal to recover from surgery for at least one week.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe (with a large molecular weight cutoff membrane, e.g., 30 kDa) through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) into chilled tubes containing protease inhibitors.

-

Baseline and Treatment: Collect several baseline fractions to establish a stable baseline of AgRP release. Administer diazoxide choline at the desired dose(s). Continue collecting fractions for several hours post-administration.

-

Quantification: Measure the concentration of AgRP in the dialysate fractions using a highly sensitive enzyme-linked immunosorbent assay (ELISA) kit.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the electrophysiological properties of individual NPY/AgRP neurons, providing quantitative data on changes in membrane potential and firing rate in response to diazoxide choline.

Experimental Workflow:

Detailed Methodology:

-

Animals: Use a transgenic mouse line where NPY/AgRP neurons are fluorescently labeled (e.g., NPY-GFP mice) to facilitate identification.

-

Slice Preparation: Prepare acute coronal hypothalamic slices (250-300 µm thick) in ice-cold, oxygenated aCSF.

-

Recording: Transfer a slice to a recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.

-

Neuron Identification: Identify fluorescently labeled NPY/AgRP neurons in the arcuate nucleus.

-

Patching: Using a glass micropipette filled with an appropriate internal solution, establish a gigaseal and then a whole-cell configuration on a target neuron.

-

Data Acquisition: In current-clamp mode, record the resting membrane potential and spontaneous action potential firing.

-

Drug Application: After obtaining a stable baseline recording, bath-apply diazoxide choline at a range of concentrations.

-

Analysis: Measure the change in resting membrane potential and firing frequency at each concentration to construct a dose-response curve.

In Vitro Neuropeptide Release Assay from Hypothalamic Explants

This method provides a controlled environment to study the direct effects of diazoxide choline on NPY and AgRP secretion from hypothalamic tissue.

Experimental Workflow:

Detailed Methodology:

-

Tissue Preparation: Dissect the hypothalamus from mice and prepare explants of the mediobasal hypothalamus containing the arcuate nucleus.

-

Perifusion System: Place the explants into a perifusion chamber and perfuse with oxygenated Krebs-Ringer bicarbonate buffer at 37°C.

-

Sample Collection: Collect fractions of the perifusate at regular intervals.

-

Experimental Conditions: After a baseline collection period, switch the perfusion medium to one containing different concentrations of diazoxide choline.

-

Stimulation (Optional): At the end of the experiment, you can perfuse with a high potassium concentration to depolarize the neurons and measure the total releasable pool of neuropeptides.

-

Quantification: Measure NPY and AgRP concentrations in the collected fractions using specific and sensitive radioimmunoassays (RIA) or ELISAs.

Conclusion and Future Directions

The available evidence strongly suggests that diazoxide choline exerts its effects on appetite regulation by activating K-ATP channels in NPY/AgRP neurons, leading to their hyperpolarization and a subsequent reduction in firing rate. This is the proposed mechanism for the observed reduction in hyperphagia in clinical applications. However, there is a notable gap in the literature regarding direct, quantitative measurements of NPY and AgRP secretion in response to diazoxide choline. The contradictory finding of increased hypothalamic NPY content following chronic diazoxide administration further underscores the need for direct secretion studies.

Future research should focus on:

-

Quantitative Secretion Studies: Utilizing techniques such as in vivo microdialysis and in vitro hypothalamic explant perifusion to generate dose-response curves for the effect of diazoxide choline on NPY and AgRP release.

-

Electrophysiological Dose-Response: Performing detailed patch-clamp studies to quantify the dose-dependent hyperpolarization and reduction in firing frequency of NPY/AgRP neurons in response to diazoxide choline.

-

Translational Studies: Correlating the preclinical findings on neuropeptide secretion with behavioral outcomes in animal models of hyperphagia.

By addressing these research questions, a more complete and quantitative understanding of the therapeutic mechanism of diazoxide choline can be achieved, which will be invaluable for its continued development and clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Diazoxide reduces status epilepticus neuron damage in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The KATP Channel Activator Diazoxide Ameliorates Aβ and Tau Pathologies and Improves Memory in the 3xTgAD Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diazoxide effects on hypothalamic and extra-hypothalamic NPY content in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo measurement of enhanced agouti-related peptide release in the paraventricular nucleus of the hypothalamus through Gs activation of agouti-related peptide neurons - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Diazoxide Choline's Potassium Channel Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazoxide (B193173) Choline (B1196258) (DCCR) is a novel, controlled-release formulation of diazoxide, a well-established activator of ATP-sensitive potassium (KATP) channels.[1] This technical guide provides an in-depth overview of the in vitro characterization of Diazoxide Choline's activity on KATP channels, tailored for researchers, scientists, and drug development professionals. While direct in vitro quantitative data for Diazoxide Choline is limited in publicly available literature, this guide summarizes the established knowledge for diazoxide and provides the experimental framework for the in vitro characterization of KATP channel openers like Diazoxide Choline. Diazoxide Choline is the choline salt of diazoxide and upon administration, it rapidly hydrolyzes, releasing diazoxide which is then absorbed.[2]

The primary molecular target of diazoxide is the ATP-sensitive potassium (KATP) channel, a hetero-octameric complex formed by four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[3][4] Diazoxide's therapeutic effects, including the inhibition of insulin (B600854) secretion and the modulation of neuronal activity, are primarily mediated through its interaction with these channels.[3][5][6]

Mechanism of Action and Signaling Pathways

Diazoxide Choline, through the action of diazoxide, modulates cellular excitability by opening KATP channels. This leads to membrane hyperpolarization and subsequent downstream effects that vary depending on the cell type and the specific subunit composition of the KATP channel.

Pancreatic β-Cells

In pancreatic β-cells, the KATP channels are composed of Kir6.2 and SUR1 subunits.[3] The activation of these channels by diazoxide is a critical mechanism for the regulation of insulin secretion. Under normal physiological conditions, an increase in blood glucose leads to a rise in the intracellular ATP/ADP ratio. This closes the KATP channels, leading to membrane depolarization, opening of voltage-gated calcium channels (VGCCs), and subsequent influx of Ca2+, which triggers insulin exocytosis.[7] Diazoxide opens the KATP channels, counteracting the effect of ATP, leading to membrane hyperpolarization and a reduction in insulin release.[8]

Hypothalamic Neurons

In the hypothalamus, diazoxide has been shown to act on Neuropeptide Y (NPY) and Agouti-Related Protein (AgRP) expressing neurons, which are key regulators of appetite.[3][5] Activation of KATP channels in these neurons leads to hyperpolarization, which is thought to reduce the release of these orexigenic neuropeptides, thereby contributing to a decrease in hyperphagia.[5][6] While the precise subunit composition of KATP channels in these specific neurons is a subject of ongoing research, SUR1-containing channels are believed to play a significant role.

Quantitative In Vitro Data

| Compound | Channel Subtype | Cell Line | Assay Type | Parameter | Value | Reference(s) |

| Diazoxide | Kir6.2/SUR1 | HEK293 | Electrophysiology | EC50 | 11 µM | [4] |

| Diazoxide | Kir6.2/SUR1 | HEK293 | Thallium Flux | EC50 | ~31 µM | [5] |

| Diazoxide | Kir6.2/SUR1 | COSm6 | Electrophysiology | - | Activation observed | [3] |

| Diazoxide | Native β-cell | Mouse Islets | Electrophysiology | - | Activation observed | [9] |

Experimental Protocols for In Vitro Characterization

The in vitro characterization of KATP channel openers like Diazoxide Choline typically involves a combination of electrophysiological and cell-based functional assays.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for directly measuring the activity of ion channels. Both whole-cell and inside-out patch configurations can be utilized to characterize the effects of Diazoxide Choline on KATP channels.

Objective: To directly measure the effect of Diazoxide Choline on KATP channel currents in cells expressing specific channel subtypes (e.g., Kir6.2/SUR1).

Methodology:

-

Cell Culture and Transfection:

-

HEK293 or COSm6 cells are commonly used due to their low endogenous potassium channel expression.

-

Cells are transiently or stably co-transfected with cDNAs encoding the desired Kir6.x and SURx subunits (e.g., Kir6.2 and SUR1). A fluorescent reporter protein (e.g., GFP) can be co-transfected to identify successfully transfected cells.[3]

-

-

Electrophysiological Recordings:

-

Whole-Cell Configuration: This configuration allows for the measurement of the total KATP channel current in a single cell.

-

The pipette solution typically contains a low concentration of ATP (e.g., 0.1-0.5 mM) to maintain a basal level of channel inhibition, mimicking physiological conditions.

-

Diazoxide Choline is applied to the bath solution at varying concentrations to determine its effect on the whole-cell current.

-

-

Inside-Out Patch Configuration: This configuration allows for the direct application of compounds to the intracellular face of the channel.

-

-

Data Analysis:

-

Dose-response curves are generated by plotting the increase in current as a function of Diazoxide Choline concentration.

-

The EC50 (half-maximal effective concentration) is calculated to quantify the potency of the compound.

-

References

- 1. Diazoxide choline CR by Soleno Therapeutics for Prader-Willi Syndrome (PWS): Likelihood of Approval [pharmaceutical-technology.com]

- 2. fpwr.org [fpwr.org]

- 3. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Stimulation of the KATP channel by ADP and diazoxide requires nucleotide hydrolysis in mouse pancreatic beta‐cells. | Semantic Scholar [semanticscholar.org]

Preclinical research on Diazoxide choline for genetic obesity disorders

An In-depth Technical Guide to the Preclinical Research of Diazoxide (B193173) Choline (B1196258) for Genetic Obesity Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genetic obesity disorders, such as Prader-Willi Syndrome (PWS), represent a significant unmet medical need. These conditions are characterized by hyperphagia, an insatiable hunger that leads to severe obesity and a host of metabolic and behavioral complications. Diazoxide Choline Controlled-Release (DCCR) has emerged as a promising therapeutic candidate for these disorders. Diazoxide has a long history of use for its effects on insulin (B600854) secretion.[1] The choline salt and controlled-release formulation of DCCR offer improved solubility and stable plasma concentrations with once-daily dosing.[2] This technical guide provides a comprehensive overview of the preclinical research on DCCR, with a focus on its mechanism of action, key experimental findings, and the methodologies used in its evaluation.

Mechanism of Action

Diazoxide Choline's primary mechanism of action is the activation of ATP-sensitive potassium (KATP) channels.[2][3] These channels are expressed in various tissues, including the pancreatic β-cells and specific neurons within the hypothalamus, a key brain region for regulating appetite and energy balance.[2][4]

In the context of genetic obesity, the critical action of DCCR is on the Neuropeptide Y (NPY)/Agouti-Related Protein (AgRP) neurons in the hypothalamus.[2][3] In conditions like PWS, these neurons are dysregulated, leading to excessive secretion of the potent appetite-stimulating neuropeptides NPY and AgRP.[3]

By opening KATP channels on these neurons, diazoxide causes membrane hyperpolarization.[4] This makes the neurons less likely to fire action potentials, thereby reducing the release of NPY and AgRP. This central action is believed to be the primary driver of DCCR's effect on reducing hyperphagia.[3][5]

Additionally, DCCR acts on KATP channels in pancreatic β-cells to suppress insulin secretion.[4] Chronic hyperinsulinemia is a common feature of obesity and is thought to contribute to insulin resistance and fat storage. By reducing insulin levels, DCCR may help to improve overall metabolic health.[1][6]

Signaling Pathway of Diazoxide Choline in Hypothalamic Neurons

Caption: DCCR activates KATP channels on NPY/AgRP neurons, leading to reduced neurotransmitter release.

Preclinical Animal Models

The primary animal model used in the preclinical evaluation of DCCR for genetic obesity is the Magel2-null mouse .[2] The MAGEL2 gene is located within the PWS critical region on chromosome 15 and its absence in these mice recapitulates key features of the human syndrome, including increased fat mass, reduced lean mass, and decreased physical activity.[7]

In addition to the Magel2-null model, studies have also utilized high-fat diet-induced obese (DIO) mice .[7] These mice, while not a model for a specific genetic disorder, are used to study the effects of diazoxide on obesity and metabolic dysfunction in a more general context.

Experimental Protocols

Chronic Diazoxide Treatment in Magel2-null and DIO Mice

This protocol is based on studies evaluating the long-term effects of diazoxide on body composition and metabolism.[7]

-

Animal Model: Male and female Magel2-null mice and wild-type (WT) littermate controls are used.

-

Diet-Induced Obesity: At approximately 8-10 weeks of age, mice are switched from a standard chow diet to a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 14-20 weeks to induce obesity.[7]

-

Drug Administration: Following the obesity induction period, mice are continued on the HFD, which is now mixed with diazoxide at a concentration calculated to provide a daily dose of approximately 150 mg/kg of body weight.[7] The control group receives the HFD without the drug. The treatment duration is typically 12 weeks.[7]

-

Body Weight and Composition: Body weight is monitored weekly. Body composition (fat mass and lean mass) is measured at baseline and at the end of the treatment period using techniques like Dual-Energy X-ray Absorptiometry (DEXA) or quantitative magnetic resonance (qMR).

-

Food Intake: Daily or weekly food intake is measured by weighing the amount of food consumed by the mice in their home cages.

-

Metabolic Monitoring: Towards the end of the study, a subset of mice may be placed in metabolic cages for 24-48 hours to measure energy expenditure, respiratory exchange ratio (RER), and physical activity.

-

Endurance Testing: Endurance capacity can be assessed using a treadmill test, where mice are run to exhaustion and the time and distance are recorded.[7]

-

Biochemical Analysis: At the end of the study, blood is collected for the measurement of plasma levels of glucose, insulin, leptin, triglycerides, and other relevant biomarkers using standard ELISA or colorimetric assays.[7]

Experimental Workflow

Caption: A typical workflow for a preclinical study of DCCR in a mouse model of genetic obesity.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies of diazoxide in animal models of obesity.

Table 1: Effect of Diazoxide on Body Weight in High-Fat Diet-Fed Mice

| Mouse Strain | Treatment Duration | Change in Body Weight (vs. Control) | Reference |

| Wild-type (WT) | 12 weeks | ↓ 24% (males), ↓ 23% (females) | [7] |

| Magel2-null | 12 weeks | ↓ 16% (males), ↓ 13% (females) | [7] |

Table 2: Effect of Diazoxide on Body Composition and Metabolism

| Parameter | Animal Model | Effect of Diazoxide | Reference |

| Fat Mass | Magel2-null & WT mice | Significant decrease | [7] |

| Food Intake | Obese OLETF rats | Significant decrease | [1] |

| Blood Glucose | Magel2-null & WT mice | Decreased | [7] |

| Plasma Insulin | Obese OLETF rats | Significantly lowered | [1] |

| Plasma Triglycerides | Obese OLETF rats | Significantly lowered | [1] |

| Endurance Capacity | Magel2-null & WT mice | Improved | [7] |

| Energy Expenditure | DIO mice | Increased | [1] |

Note: The quantitative effects can vary depending on the specific experimental conditions, such as the exact composition of the diet and the age and sex of the animals.

Discussion and Future Directions

The preclinical data strongly support the therapeutic potential of Diazoxide Choline for genetic obesity disorders.[7] Studies in the Magel2-null mouse model, which is highly relevant to PWS, have demonstrated that diazoxide can reduce body weight by specifically targeting fat mass, and also improve metabolic parameters and physical endurance.[7] The mechanism of action, centered on the modulation of hypothalamic KATP channels, provides a rational basis for the observed effects on appetite and body weight.[2][3]

While these preclinical findings are promising and have paved the way for clinical trials, further research is warranted. Future preclinical studies could explore:

-

The effects of DCCR in other genetic models of obesity to broaden its potential applications.

-

The long-term effects of DCCR on bone density and other potential off-target effects.

-

The combination of DCCR with other therapeutic modalities, such as exercise or other pharmacological agents, to assess for synergistic effects.

-

A more detailed investigation into the downstream signaling pathways in the hypothalamus to identify new therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Chronic diazoxide treatment decreases fat mass and improves endurance capacity in an obese mouse model of Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Diazoxide? [synapse.patsnap.com]

- 5. Beneficial effect of diazoxide in obese hyperinsulinemic adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diazoxide effects on hypothalamic and extra-hypothalamic NPY content in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fpwr.org [fpwr.org]

Investigating the Role of Diazoxide Choline in Insulin Secretion Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of Diazoxide (B193173) Choline (B1196258) in the intricate pathways of insulin (B600854) secretion. Diazoxide Choline, a choline salt formulation of the K-ATP channel activator diazoxide, is a critical tool for researchers and a potential therapeutic agent for conditions characterized by excessive insulin secretion. This document details its mechanism of action, presents quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols for its investigation, and provides visual representations of the key signaling pathways and experimental workflows. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively study and utilize Diazoxide Choline in their work.

Introduction

Insulin, the primary anabolic hormone, plays a pivotal role in maintaining glucose homeostasis. Its secretion from pancreatic β-cells is a tightly regulated process, and dysregulation can lead to severe metabolic disorders such as hyperinsulinemic hypoglycemia. Diazoxide has long been a cornerstone in the management of these conditions due to its ability to suppress insulin release. Diazoxide Choline, a controlled-release formulation, offers potential advantages in terms of pharmacokinetics and patient compliance.

This guide delves into the molecular mechanisms by which Diazoxide Choline modulates insulin secretion, focusing on its interaction with the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. Understanding these pathways is crucial for the development of novel therapeutic strategies and for the precise application of Diazoxide Choline as a research tool.

Mechanism of Action of Diazoxide Choline in Insulin Secretion

The primary mechanism of action of Diazoxide Choline in inhibiting insulin secretion revolves around its function as a potent activator of the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells[1]. The active moiety, diazoxide, binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel complex[2].

The canonical pathway of glucose-stimulated insulin secretion (GSIS) begins with the entry of glucose into the β-cell via GLUT transporters. Subsequent metabolism of glucose leads to an increase in the intracellular ATP/ADP ratio. This rise in ATP closes the K-ATP channels, which are composed of the pore-forming Kir6.2 subunits and the regulatory SUR1 subunits. The closure of these channels leads to depolarization of the cell membrane.

This depolarization activates voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules.

Diazoxide disrupts this cascade by binding to the SUR1 subunit and locking the K-ATP channel in an open state[1][2]. This leads to a continuous efflux of potassium ions (K+), causing hyperpolarization of the β-cell membrane[3][4]. The hyperpolarized state prevents the opening of VGCCs, thereby inhibiting the influx of Ca2+ and ultimately suppressing insulin secretion[1][5].

Quantitative Data on the Effects of Diazoxide Choline

The following tables summarize quantitative data from various studies on the effects of diazoxide on insulin secretion and related cellular parameters. While specific data for the choline salt is limited in publicly available literature, the data for diazoxide is directly relevant.

Table 1: In Vitro Efficacy of Diazoxide

| Parameter | Cell/Tissue Type | Condition | Diazoxide Concentration | Effect | Reference |

| EC50 | HEK293 cells expressing Kir6.2/SUR1 | Whole-cell currents | 31 µmol/L | Activation of K-ATP channels | [6] |

| IC50 | Isolated human islets | 20 mM Glucose | 10.2 µM | Inhibition of insulin secretion | [3] |

| K-ATP Channel Activation | Mouse pancreatic β-cells | 3 mM Glucose | 82 µM (half-maximal) | 13-fold activation at max concentration | [7] |

| Membrane Potential | CRI-G1 insulin-secreting cells | - | 0.6 mM | Hyperpolarization | [3] |

| Insulin Release Inhibition | Rat pancreatic islets | 15 mM Glucose | 100 µM | 93% inhibition | [8] |

| Intracellular Ca2+ | Fura-2 loaded β-cells | 500 µM Diazoxide | 500 µM | Moderate, reversible increase (likely from mitochondrial release) | [9] |

Table 2: Clinical Data on Diazoxide Choline Controlled-Release (DCCR) in Prader-Willi Syndrome

| Parameter | Study Population | Treatment Duration | Key Findings | Reference |

| Fasting Insulin | 82 PWS patients | 1 year | Statistically significant reduction (p=0.0004) | [5] |

| HOMA-IR | 82 PWS patients | 1 year | Statistically significant improvement in insulin sensitivity (p=0.0033) | [5] |

| Fasting Glucose | 13 PWS patients | 98 days | Transient increase, then regression to baseline | [10][11] |

| HbA1c | Patients with Very High Triglycerides | 126 days | Rose by 0.18% by Day 84, returned to baseline (+0.09%) by Day 126 | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of Diazoxide Choline on insulin secretion pathways.

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Islets

This protocol is adapted from established methods for measuring insulin secretion from isolated pancreatic islets in a static incubation setting[9][12][13][14][15].

Objective: To quantify the effect of Diazoxide Choline on insulin secretion in response to low and high glucose concentrations.

Materials:

-

Isolated pancreatic islets (human or rodent)

-

Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, containing:

-

Low glucose (e.g., 2.8 mM)

-

High glucose (e.g., 16.7 mM)

-

High glucose + various concentrations of Diazoxide Choline

-

-

Eppendorf tubes or 96-well plates

-

Incubator (37°C, 5% CO2)

-

Centrifuge

-

Insulin ELISA kit

-

Acid-ethanol solution (for insulin content measurement)

Procedure:

-

Islet Preparation: After isolation, allow islets to recover overnight in culture medium. Hand-pick islets of similar size for the experiment.

-

Pre-incubation:

-

Place 10-15 size-matched islets into each well of a 24-well plate or tube.

-

Wash the islets with KRBH containing low glucose.

-

Pre-incubate the islets in 1 mL of KRBH with low glucose for 60 minutes at 37°C to establish a basal rate of insulin secretion.

-

-

Basal Insulin Secretion:

-

Remove the pre-incubation buffer.

-

Add 1 mL of fresh KRBH with low glucose and incubate for 60 minutes at 37°C.

-

At the end of the incubation, collect the supernatant for measurement of basal insulin secretion.

-

-

Stimulated Insulin Secretion:

-

Remove the low-glucose buffer.

-

Add 1 mL of KRBH with high glucose (control) or KRBH with high glucose and the desired concentration of Diazoxide Choline (or vehicle control) to the respective wells.

-

Incubate for 60 minutes at 37°C.

-

Collect the supernatant for measurement of stimulated insulin secretion.

-

-

Insulin Content:

-

After collecting the final supernatant, lyse the islets in each well using an acid-ethanol solution to extract the total insulin content.

-

-

Insulin Measurement:

-

Quantify the insulin concentration in the collected supernatants and the islet lysates using an insulin ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Express secreted insulin as a percentage of total insulin content (secreted + intracellular) to normalize for variations in islet size and number.

-

Compare insulin secretion in the presence of Diazoxide Choline to the high glucose control to determine the inhibitory effect.

-

Perifusion Assay for Dynamic Insulin Secretion

This protocol describes a dynamic perifusion system to study the temporal effects of Diazoxide Choline on insulin secretion, adapted from established methods[16][17][18][19].

Objective: To assess the dynamic, time-resolved effects of Diazoxide Choline on biphasic insulin secretion.

Materials:

-

Perifusion system (including pump, chambers for islets, fraction collector)

-

Isolated pancreatic islets

-

KRBH buffer with varying glucose concentrations and with/without Diazoxide Choline

-

Water bath (37°C)

-

Insulin ELISA kit

Procedure:

-

System Setup:

-

Assemble the perifusion system according to the manufacturer's instructions.

-

Equilibrate the system by pumping KRBH with low glucose at a constant flow rate (e.g., 100 µL/min) at 37°C.

-

-

Islet Loading:

-

Place a group of islets (e.g., 100-200 islet equivalents) into each perifusion chamber.

-

-

Equilibration:

-

Perifuse the islets with KRBH containing low glucose for at least 60 minutes to establish a stable baseline of insulin secretion.

-

-

Dynamic Secretion Measurement:

-

Begin collecting fractions at regular intervals (e.g., every 1-2 minutes).

-

Switch the perifusion buffer to one containing high glucose and collect fractions to observe the first and second phases of insulin secretion.

-

Introduce KRBH with high glucose and Diazoxide Choline and continue collecting fractions to observe its inhibitory effect.

-

Switch back to high glucose alone to assess the reversibility of the inhibition.

-

Finally, switch back to low glucose to return to baseline.

-

-

Insulin Measurement:

-

Measure the insulin concentration in each collected fraction using an insulin ELISA.

-

-

Data Analysis:

-

Plot insulin concentration versus time to visualize the dynamics of insulin secretion under different conditions.

-

Quantify parameters such as the area under the curve for the first and second phases of insulin secretion.

-

Patch-Clamp Electrophysiology for K-ATP Channel Activity

This protocol outlines the whole-cell patch-clamp technique to directly measure the effect of Diazoxide Choline on K-ATP channel currents in a β-cell line (e.g., INS-1E or MIN6), adapted from established methods[20][21][22].

Objective: To directly measure the activation of K-ATP channels by Diazoxide Choline.

Materials:

-

Pancreatic β-cell line (e.g., INS-1E, MIN6)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pipettes

-

Pipette puller

-

Extracellular (bath) solution

-

Intracellular (pipette) solution with ATP to inhibit K-ATP channels

-

Diazoxide Choline stock solution

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Approach a single cell with the micropipette and form a high-resistance (gigaohm) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -70 mV).

-

-

Drug Application:

-

Once a stable whole-cell recording is established, apply the extracellular solution containing Diazoxide Choline via the perfusion system.

-

Record the changes in the whole-cell current. Activation of K-ATP channels will be observed as an outward current at the holding potential.

-

-

Data Analysis:

-

Measure the amplitude of the diazoxide-induced current.

-

Construct a dose-response curve by applying different concentrations of Diazoxide Choline.

-

Conclusion

Diazoxide Choline is a valuable pharmacological agent for both research and potential therapeutic applications related to insulin secretion. Its well-defined mechanism of action as a K-ATP channel opener provides a targeted approach to inhibit insulin release. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for scientists and researchers to further investigate its properties and to explore its full potential in the context of metabolic diseases. The continued study of Diazoxide Choline and its effects on insulin secretion pathways will undoubtedly contribute to a deeper understanding of β-cell physiology and the development of improved treatments for hyperinsulinemic conditions.

References

- 1. What is Diazoxide Choline used for? [synapse.patsnap.com]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Dual effects of diazoxide on ATP-K+ currents recorded from an insulin-secreting cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A comparative study of two insulin secretion inhibitors: somatostatin and diazoxide [pubmed.ncbi.nlm.nih.gov]

- 6. Potent and selective activation of the pancreatic beta-cell type K(ATP) channel by two novel diazoxide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diazoxide-sensitivity of the adenosine 5'-triphosphate-dependent K+ channel in mouse pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of putative activators of K+ channels in mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glycemic Impact of Long Term Use of Diazoxide Choline Controlled-Release Tablets in Patients with Prader-Willi Syndrome or with Very High Triglycerides | ESPE2018 | 57th Annual ESPE (ESPE 2018) | ESPE Abstracts [abstracts.eurospe.org]

- 11. Measurements of intracellular free calcium concentration in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 13. protocols.io [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | A Microfluidic Hanging-Drop-Based Islet Perifusion System for Studying Glucose-Stimulated Insulin Secretion From Multiple Individual Pancreatic Islets [frontiersin.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Stimulation of the KATP channel by ADP and diazoxide requires nucleotide hydrolysis in mouse pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]

The Development of Diazoxide Choline Controlled-Release (DCCR) for Prader-Willi Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prader-Willi syndrome (PWS) is a complex neurodevelopmental genetic disorder characterized by a relentless, life-threatening hyperphagia, which leads to severe obesity and a cascade of metabolic and behavioral complications. There are currently no approved treatments for hyperphagia in PWS. Diazoxide (B193173) Choline (B1196258) Controlled-Release (DCCR) is a novel, once-daily oral therapeutic candidate developed by Soleno Therapeutics that has shown promise in addressing this critical unmet need. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of DCCR for the treatment of PWS, with a focus on quantitative data and detailed methodologies for key experiments. The New Drug Application (NDA) for DCCR is currently under review by the U.S. Food and Drug Administration (FDA), with a Prescription Drug User Fee Act (PDUFA) target action date of March 27, 2025.[1][2]

Introduction to Prader-Willi Syndrome and the Rationale for DCCR

PWS is caused by the absence of paternally expressed genes in the 15q11-q13 region of chromosome 15.[3] The hallmark of PWS is hyperphagia, an insatiable hunger that begins in early childhood and persists throughout life.[4][5] This leads to significant challenges, including morbid obesity, type 2 diabetes, cardiovascular disease, and behavioral issues such as aggression and compulsivity.[3]